molecular formula C21H25NO5S B6061292 3-{[2-METHOXY-4-(METHYLSULFANYL)PHENYL]FORMAMIDO}-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID

3-{[2-METHOXY-4-(METHYLSULFANYL)PHENYL]FORMAMIDO}-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID

Cat. No.: B6061292
M. Wt: 403.5 g/mol
InChI Key: TYQOXSWVLGDQOC-UHFFFAOYSA-N
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Description

3-{[2-Methoxy-4-(methylsulfanyl)phenyl]formamido}-3-[4-(propan-2-yloxy)phenyl]propanoic acid is a synthetic organic compound It is characterized by the presence of methoxy, methylsulfanyl, formamido, and propan-2-yloxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-Methoxy-4-(methylsulfanyl)phenyl]formamido}-3-[4-(propan-2-yloxy)phenyl]propanoic acid can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{[2-Methoxy-4-(methylsulfanyl)phenyl]formamido}-3-[4-(propan-2-yloxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-{[2-Methoxy-4-(methylsulfanyl)phenyl]formamido}-3-[4-(propan-2-yloxy)phenyl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-{[2-Methoxy-4-(methylsulfanyl)phenyl]formamido}-3-[4-(propan-2-yloxy)phenyl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor through allosteric interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of the target compound.

    4-(Propan-2-yloxy)aniline: Another intermediate used in the synthesis.

Uniqueness

3-{[2-Methoxy-4-(methylsulfanyl)phenyl]formamido}-3-[4-(propan-2-yloxy)phenyl]propanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[(2-methoxy-4-methylsulfanylbenzoyl)amino]-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-13(2)27-15-7-5-14(6-8-15)18(12-20(23)24)22-21(25)17-10-9-16(28-4)11-19(17)26-3/h5-11,13,18H,12H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQOXSWVLGDQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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